molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1303621
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Patent
US07919046B2

Procedure details

5.02 g of 4-trimethylsilylethynylbenzaldehyde (25 mmol) were dissolved in 210 ml of propionic acid and then heated to 80° C. 1.72 ml of pyrrole (25 mmol) were subsequently added portionwise over a period of one hour. The temperature was subsequently increased and the mixture was kept at reflux for 4 hours. After a return to ambient temperature, 75 ml of methanol were added to the reaction medium, which was then left to stand for 14 hours in order for the porphyrin to crystallize. The medium was filtered over sintered glass and the product was rinsed with methanol. 2.87 g (3 mmol; yield 12%) of the expected porphyrin (1) were obtained in the form of a purple powder.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=1)([CH3:4])[CH3:3].N1[CH:19]=[CH:18][CH:17]=[CH:16]1.CO.[C:22]12[CH:45]=[C:43]3[N:44]=[C:40]([CH:41]=[CH:42]3)[CH:39]=[C:37]3[NH:38][C:34]([CH:35]=[CH:36]3)=[CH:33][C:31]3=[N:32][C:28]([CH:29]=[CH:30]3)=[CH:27][C:25]([NH:26]1)=[CH:24][CH:23]=2>C(O)(=O)CC>[CH3:1][Si:2]([C:16]#[C:17][C:18]1[CH:19]=[CH:8][C:7]([C:27]2[C:25]3[NH:26][C:22](=[CH:23][CH:24]=3)[C:45]([C:10]3[CH:13]=[CH:14][C:7]([C:6]#[C:5][Si:2]([CH3:3])([CH3:4])[CH3:1])=[CH:8][CH:9]=3)=[C:43]3[N:44]=[C:40]([CH:41]=[CH:42]3)[C:39]([C:10]3[CH:13]=[CH:14][C:7]([C:6]#[C:5][Si:2]([CH3:3])([CH3:4])[CH3:1])=[CH:8][CH:9]=3)=[C:37]3[NH:38][C:34]([CH:35]=[CH:36]3)=[C:33]([C:10]3[CH:9]=[CH:8][C:7]([C:6]#[C:5][Si:2]([CH3:1])([CH3:3])[CH3:4])=[CH:14][CH:13]=3)[C:31]3=[N:32][C:28]=2[CH:29]=[CH:30]3)=[CH:6][CH:5]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
Name
Quantity
210 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was subsequently increased
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
was then left
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The medium was filtered over sintered glass
WASH
Type
WASH
Details
the product was rinsed with methanol

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C[Si](C)(C)C)N4)C4=CC=C(C=C4)C#C[Si](C)(C)C)N3)C3=CC=C(C=C3)C#C[Si](C)(C)C)=N2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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